molecular formula C10H15N5Na2O11P2 B8002757 5'-Adp na salt hydrate

5'-Adp na salt hydrate

Cat. No.: B8002757
M. Wt: 489.18 g/mol
InChI Key: BNLPVLUWKMAIIQ-MSQVLRTGSA-L
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Description

5’-Adenosine diphosphate disodium salt hydrate: is a nucleotide derivative that plays a crucial role in energy storage and nucleic acid metabolism. It is commonly referred to as 5’-Adenosine diphosphate disodium salt . This compound is involved in various biochemical processes, including the conversion of adenosine diphosphate to adenosine triphosphate, which is essential for cellular energy transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Adenosine diphosphate disodium salt hydrate typically involves the phosphorylation of adenosine monophosphate. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs adenosine kinase, while chemical synthesis involves the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base .

Industrial Production Methods: Industrial production of 5’-Adenosine diphosphate disodium salt hydrate is generally carried out through microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce adenosine diphosphate, which is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

5’-Adenosine diphosphate disodium salt hydrate exerts its effects primarily through its conversion to adenosine triphosphate by ATP synthase. This conversion is crucial for energy transfer within cells. Additionally, it interacts with purinergic receptors such as P2Y1 and P2Y12 on platelets, leading to platelet activation and aggregation. The compound can also be converted to adenosine by ecto-ADPases, which then inhibits platelet activation via adenosine receptors .

Comparison with Similar Compounds

    Adenosine monophosphate disodium salt: Involved in similar biochemical processes but has only one phosphate group.

    Adenosine triphosphate disodium salt: Contains three phosphate groups and is directly involved in energy transfer.

    Cytidine diphosphate disodium salt: Another nucleotide derivative involved in nucleic acid metabolism.

Uniqueness: 5’-Adenosine diphosphate disodium salt hydrate is unique due to its specific role in energy metabolism and its ability to interact with purinergic receptors, making it a critical compound in both biochemical research and medical applications .

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLPVLUWKMAIIQ-MSQVLRTGSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5Na2O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16178-48-6
Record name Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine 5'-(trihydrogen diphosphate), disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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